molecular formula C9H9N3O2 B13327501 1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl-

1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl-

Cat. No.: B13327501
M. Wt: 191.19 g/mol
InChI Key: JQFWVOTZGCQLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl- is a benzimidazole derivative characterized by an amino group at the 2-position and a methyl group at the 1-position of the benzimidazole core. The amino group may enhance hydrogen-bonding interactions, influencing receptor binding, while the methyl group could modulate lipophilicity and metabolic stability .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-amino-3-methylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-12-7-5(8(13)14)3-2-4-6(7)11-9(12)10/h2-4H,1H3,(H2,10,11)(H,13,14)

InChI Key

JQFWVOTZGCQLBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis from Substituted Phthalic Acid Derivatives

A prominent approach uses substituted nitrophthalic acids as starting materials, which undergo esterification, acylation, diazotization, reduction, and cyclization to form benzimidazole derivatives with carboxylate esters. This method is exemplified in the synthesis of related compounds like 2-ethoxybenzoimidazole-7-carboxylate methyl ester, which shares the benzimidazole-7-carboxylic acid core structure.

Stepwise Process:

Step Reaction Type Conditions & Reagents Outcome/Intermediate
1. Esterification Conversion of 3-nitrophthalic acid to dimethyl ester Reflux with methanol and sulfuric acid catalyst; TLC monitoring 3-nitrophthalic acid dimethyl ester (AM1)
2. Acylation Formation of acid chloride derivative Reaction with thionyl chloride in toluene at 60–70°C Acid chloride intermediate (AM2)
3. Diazotization Introduction of diazo group Sodium azide addition at -10°C, followed by alkali treatment Azide intermediate (AM3)
4. Rearrangement Rearrangement in aqueous medium Stirring at 70–80°C, phase separation Rearranged intermediate (AM4)
5. Reduction Reduction and ring closure Glass powder reduction in ethyl acetate with HCl, pH adjustment Amino-substituted ester (AM5)
6. Cyclization Ring closure to benzimidazole Reaction with glacial acetic acid and tetraethyl orthocarbonate at 25–30°C 2-ethoxybenzimidazole-7-carboxylate methyl ester

This procedure yields high purity (>99.5%) benzimidazole carboxylate esters with minimal impurities and is suitable for industrial scale-up.

Methylation of Benzimidazole Derivatives

To introduce the methyl group at the N-1 position, benzimidazole or its derivatives can be methylated using methylating agents such as methyl trifluoroacetate or methyl iodide under basic conditions.

Typical Method:

  • React benzimidazole with sodium methylate in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature.
  • Slowly add methyl trifluoroacetate.
  • Stir for extended periods (e.g., 10 hours) until complete conversion (monitored by TLC).
  • Work-up involves extraction with ethyl acetate and purification by column chromatography.
  • Yields around 72% for 1-methylbenzimidazole have been reported.

This step can be applied after benzimidazole ring formation or on preformed benzimidazole carboxylic acid derivatives, depending on substrate reactivity.

Direct Condensation of o-Phenylenediamine Derivatives

Another classical route involves the condensation of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives (e.g., aldehydes, esters) in acidic media.

  • The amino group at the 2-position is introduced by starting with 2-amino-substituted o-phenylenediamines.
  • The carboxylic acid group can be introduced by using phthalic acid derivatives or by subsequent functional group transformations.
  • Acidic conditions (e.g., dilute mineral acid) facilitate ring closure to form the benzimidazole core.

Detailed Reaction Conditions and Yields

Preparation Step Reagents & Conditions Yield / Purity Notes
Esterification of 3-nitrophthalic acid Methanol, sulfuric acid, reflux; TLC monitoring >90% yield, >98% purity Controls double ester formation
Acylation Thionyl chloride, toluene, 60–70°C, 3 h Quantitative Formation of acid chloride intermediate
Diazotization Sodium azide, tetrabutylammonium chloride, -10°C High conversion Careful temperature control required
Rearrangement Aqueous medium, 70–80°C Complete reaction Phase separation and isolation of AM4
Reduction and Cyclization Glass powder, HCl, ethyl acetate, 25–45°C High yield Produces amino-substituted benzimidazole
Methylation of benzimidazole Sodium methylate, methyl trifluoroacetate, DMF, RT, 10 h 72% yield Purification by chromatography

Research Findings and Advantages

  • The multi-step synthesis from nitrophthalic acid derivatives provides a route with high purity and yield, suitable for industrial production.
  • Use of mild conditions in cyclization and reduction steps minimizes impurities.
  • Methylation post-ring formation allows selective N-1 substitution without affecting other functional groups.
  • The described methods avoid harsh reagents and excessive by-products, facilitating purification.
  • The synthetic approach is adaptable for related benzimidazole derivatives with varying substitutions.

Summary Table of Preparation Methods for 1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl-

Method Type Starting Materials Key Reagents & Conditions Advantages Limitations
Esterification + Acylation + Diazotization + Reduction + Cyclization 3-nitrophthalic acid derivatives Methanol, sulfuric acid, thionyl chloride, sodium azide, glass powder, acetic acid High purity, scalable, industrially viable Multi-step, requires careful control
Methylation of benzimidazole Benzimidazole or derivatives Sodium methylate, methyl trifluoroacetate, DMF Selective N-1 methylation, good yields Requires preformed benzimidazole
Condensation of o-phenylenediamine + carboxylic acid 2-amino-o-phenylenediamine + carboxylic acid Acidic medium, heating Simpler, classical approach May require further functionalization

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxylicacid,2-amino-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it can inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl- and related compounds:

Compound Name (CAS No.) Substituents Molecular Weight Key Functional Groups Biological Activity/Application
1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl- 2-amino, 1-methyl N/A Amino, methyl Inference: Potential ARB precursor
Azilsartan (147403-52-9) 2-ethoxy, 1-[[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl] 456.45 Ethoxy, oxadiazole, biphenyl Antihypertensive (ARB)
Candesartan Cilexetil impurity (CAS 139481-71-3) 2-(propylamino), 1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl], ethyl ester 481.55 Propylamino, tetrazole, biphenyl Metabolite/impurity of ARBs
1H-Benzimidazole-7-carboxylic acid (46006-36-4) No substituents (parent compound) 178.17 Carboxylic acid Intermediate for drug synthesis
Methyl ester derivative (CAS 139481-53-1) 2-ethoxy, 1-[[2'-(methoxycarbonyl)biphenyl-4-yl]methyl], methyl ester N/A Ethoxy, methoxycarbonyl, biphenyl Synthetic intermediate

Physicochemical Properties

  • Acidity (pKa): The amino group in 2-amino-1-methyl- likely increases basicity compared to ethoxy or ester-substituted analogs. For example, Candesartan-related compounds exhibit pKa values near 4.15 due to tetrazole groups , whereas the amino group in 2-amino-1-methyl- may shift pKa toward more basic ranges (~8–10).
  • Lipophilicity: The methyl group in 2-amino-1-methyl- may slightly increase logP compared to unsubstituted analogs, balancing solubility and absorption .

Biological Activity

1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl- is a member of the benzimidazole family, which is widely recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular structure of 1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl- contributes significantly to its biological activity. The presence of the carboxylic acid and amino groups enhances its solubility and interaction with biological macromolecules.

Antimicrobial Activity

Recent studies have demonstrated that 1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl- exhibits significant antimicrobial properties. In vitro evaluations have shown effective action against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Staphylococcus epidermidis0.22 - 0.25

These findings suggest that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The cytotoxic effects are comparable to established chemotherapeutic agents:

Cell Line CC50 (μM) Reference Drug CC50 (μM)
HT2958.4Cisplatin: 47.2
L929VariesFluorouracil: 381.2

The mechanism of action involves the compound's ability to bind to specific enzyme active sites, inhibiting their activity and affecting various biological pathways crucial for cancer progression.

Enzyme Inhibition

1H-Benzimidazole-7-carboxylic acid, 2-amino-1-methyl- has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with specific molecular targets, blocking enzymatic activity that is often upregulated in disease states.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study conducted on various derivatives of benzimidazole demonstrated that modifications at specific positions significantly enhanced antimicrobial potency against resistant strains of bacteria.
  • Cancer Cell Line Studies : Research involving multiple cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways, suggesting a potential mechanism for its anticancer effects.
  • Enzyme Interaction Studies : Investigations into the binding affinity of the compound with specific enzymes revealed promising results, indicating that it could serve as a lead compound for developing new enzyme inhibitors.

Q & A

Q. What are the key challenges in synthesizing 2-amino-1-methyl-1H-benzimidazole-7-carboxylic acid, and how can they be addressed methodologically?

Synthesis of benzimidazole derivatives often involves cyclization of o-phenylenediamine precursors with carboxylic acid derivatives. For 2-amino-substituted variants, regioselective functionalization is critical. A common approach includes:

  • Stepwise alkylation : Protecting the amino group during methylation to avoid side reactions .
  • Acid-catalyzed cyclization : Using polyphosphoric acid or acetic anhydride to promote ring closure while maintaining the integrity of the carboxylic acid group .
  • Purification challenges : Due to polar functional groups, reverse-phase HPLC or preparative TLC is recommended for isolating high-purity products .

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to grow suitable crystals .
  • Data collection : Employ synchrotron sources for high-resolution data if crystals are small or weakly diffracting.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., methyl groups) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 2-amino-1-methyl-1H-benzimidazole-7-carboxylic acid derivatives?

  • Molecular docking : Target angiotensin II receptors (e.g., as seen in Azilsartan analogs) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and receptor residues .
  • QSAR modeling : Correlate substituent effects (e.g., amino vs. ethoxy groups) with IC50 values from in vitro assays. Use descriptors like logP, polar surface area, and electronic parameters .

Q. What strategies are effective in resolving co-eluting impurities during HPLC analysis of this compound?

  • Column selection : Use a C18 column with a pore size >100 Å and gradient elution (acetonitrile/0.1% formic acid) to separate polar impurities .
  • Mass spectrometry coupling : LC-ESI-MS/MS in positive ion mode to identify impurities via fragmentation patterns (e.g., m/z shifts indicating methyl or amino group losses) .
  • Isolation : Semi-preparative HPLC with fraction collection for NMR characterization (e.g., ¹H-NMR to confirm methyl group integration) .

Q. How does the 2-amino substitution influence the compound’s stability under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the amino group may enhance solubility but risks decarboxylation. Stability studies (pH 1–3, 37°C) with LC-MS monitoring are advised .
  • Basic conditions : Deprotonation of the carboxylic acid group can lead to dimerization. Use buffered solutions (pH 7–9) and assess degradation via UV-Vis spectroscopy .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar benzimidazole derivatives: How to validate experimental data?

  • DSC/TGA analysis : Determine melting points dynamically to detect polymorphic transitions or decomposition .
  • Cross-validate with literature : Compare data from peer-reviewed sources (e.g., Azilsartan analogs melt at >200°C, suggesting high thermal stability for this class) .

Q. Conflicting bioactivity results in cell-based assays: How to troubleshoot?

  • Control experiments : Verify cell line authenticity (STR profiling) and assay conditions (e.g., serum-free media to avoid protein binding) .
  • Metabolite screening : Use LC-HRMS to check for in situ degradation products that may interfere with activity .

Methodological Best Practices

Q. What synthetic routes minimize the formation of desethyl or amide impurities?

  • Temperature control : Keep reactions below 50°C during esterification to prevent transesterification .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group to block unintended nucleophilic reactions .

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalytic methods : Employ Pd/C or enzymes (e.g., lipases) for selective ester hydrolysis .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps like cyclization .

Tables for Key Data

Property Value/Method Reference
LogP (predicted)1.2–1.8 (ChemAxon)
pKa (carboxylic acid)~3.5 (potentiometric titration)
λmax (UV-Vis)280 nm (methanol)
Stability (pH 7.4, 25°C)>90% intact after 24 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.